molecular formula C19H22ClN5O4 B12177672 C19H22ClN5O4

C19H22ClN5O4

Cat. No.: B12177672
M. Wt: 419.9 g/mol
InChI Key: RWQRCXDQZLBOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C19H22ClN5O4 Prazosin hydrochloride . It is a medication primarily used to treat high blood pressure and anxiety disorders. Prazosin hydrochloride is an alpha-1 adrenergic receptor antagonist, which means it works by relaxing blood vessels so that blood can flow more easily.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazosin hydrochloride involves several steps:

    Preparation of 2-Chloro-4-Amino-6,7-Dimethoxyquinazoline: This is achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with anhydrous ammonia in tetrahydrofuran at room temperature for 44 hours.

    Preparation of 2-(1-Piperazinyl)-4-Amino-6,7-Dimethoxyquinazoline: The compound from the previous step is reacted with a 25% solution of piperazine in ethanol at 160°C for 16 hours.

    Preparation of 2-[4-(2-Furoyl)-Piperazinyl]-4-Amino-6,7-Dimethoxyquinazoline: This involves reacting the compound from the previous step with 2-furoyl chloride in methanol.

Industrial Production Methods

Industrial production of Prazosin hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Prazosin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.

    Substitution: Substitution reactions can occur at the quinazoline ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

Prazosin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Prazosin hydrochloride works by inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. This mechanism helps to lower blood pressure and alleviate symptoms of anxiety .

Comparison with Similar Compounds

Similar Compounds

    Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure and benign prostatic hyperplasia.

    Doxazosin: Similar to Prazosin hydrochloride, it is used for treating hypertension and urinary retention associated with benign prostatic hyperplasia.

    Alfuzosin: Primarily used to treat benign prostatic hyperplasia by relaxing the muscles in the prostate and bladder neck.

Uniqueness

Prazosin hydrochloride is unique in its rapid onset of action and its ability to cross the blood-brain barrier, making it effective in treating conditions like post-traumatic stress disorder. Its specific binding affinity and pharmacokinetic profile also differentiate it from other alpha-1 adrenergic receptor antagonists .

Properties

Molecular Formula

C19H22ClN5O4

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 2-[[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C19H22ClN5O4/c1-29-19(28)12-21-17(26)13-25-18(27)6-5-16(22-25)24-9-7-23(8-10-24)15-4-2-3-14(20)11-15/h2-6,11H,7-10,12-13H2,1H3,(H,21,26)

InChI Key

RWQRCXDQZLBOCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.